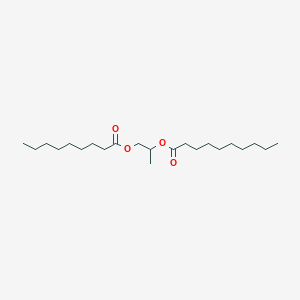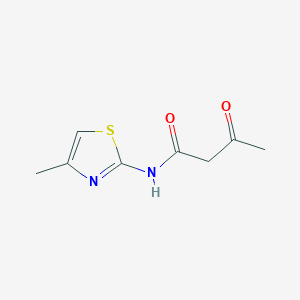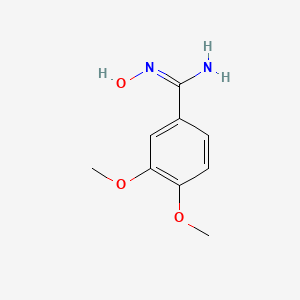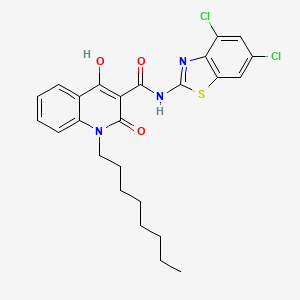
3-Amino-adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-adamantane-1-carboxylic acid is an organic compound derived from adamantane, a tricyclic cage compound with the formula C10H16 Adamantane is known for its unique diamond-like structure and high stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-adamantane-1-carboxylic acid typically involves the following steps:
Nitration: Adamantane is nitrated using a mixture of nitric acid and sulfuric acid to form 1-nitroadamantane.
Reduction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, resulting in 1-aminoadamantane.
Carboxylation: The aminoadamantane is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Catalysts: Use of palladium or other suitable catalysts for the reduction step.
High-Pressure Reactors: For the carboxylation step to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation Products: 3-Nitroso-adamantane-1-carboxylic acid, 3-Nitro-adamantane-1-carboxylic acid.
Reduction Products: 3-Amino-adamantane-1-methanol.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Amino-adamantane-1-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as a building block for antiviral, anti-Parkinsonian, and anti-Alzheimer drugs due to its ability to enhance the lipophilicity and stability of drugs.
Materials Science: It is used in the synthesis of nanodiamonds and other diamondoid materials for advanced material applications.
Chemistry: It serves as a precursor for the synthesis of various functionalized adamantane derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-adamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects .
Comparison with Similar Compounds
1-Amino-adamantane:
3-Hydroxy-adamantane-1-carboxylic acid: Used in the synthesis of advanced materials.
1,3-Diamino-adamantane: Used in the synthesis of polymers and as a building block for pharmaceuticals.
Uniqueness: 3-Amino-adamantane-1-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid), which provide versatile reactivity and potential for diverse applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(5S,7R)-3-aminoadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14)/t7-,8+,10?,11? |
InChI Key |
ZBPOKYGSYKBAAW-JZVMUCMXSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)






![5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B12050819.png)



